molecular formula C15H13Br2NO3 B12122467 Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- CAS No. 893727-65-6

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-

Cat. No.: B12122467
CAS No.: 893727-65-6
M. Wt: 415.08 g/mol
InChI Key: SOHGHDCWIDNDGZ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- is a brominated derivative of benzoic acid This compound is characterized by the presence of bromine atoms and an amino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-bromobenzoic acid with 4-bromophenoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- is unique due to its specific combination of bromine atoms and the 4-bromophenoxyethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

893727-65-6

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

5-bromo-2-[2-(4-bromophenoxy)ethylamino]benzoic acid

InChI

InChI=1S/C15H13Br2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20)

InChI Key

SOHGHDCWIDNDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Br)C(=O)O)Br

Origin of Product

United States

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